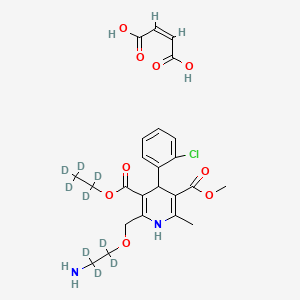

Amlodipine-d9 (maleate)

Description

Contextualization of Amlodipine-d9 (Maleate) as a Specialized Research Tool

Amlodipine (B1666008) is a long-acting dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension and angina. drugbank.comwikipedia.org It functions by blocking the influx of calcium ions into vascular smooth muscle cells and cardiac muscle, leading to vasodilation and a reduction in blood pressure. medchemexpress.comdergipark.org.tr Amlodipine is well-absorbed orally and has a long half-life, allowing for once-daily dosing. wikipedia.orgnih.gov

In research, amlodipine and its various salt forms (besylate, maleate) are extensively studied to understand their pharmacological effects and to develop new therapeutic applications. google.comresearchgate.net It is also used as a reference compound in the development of new calcium channel blockers. caymanchem.com Numerous analytical methods, particularly LC-MS/MS, have been developed for the quantification of amlodipine in biological fluids to support pharmacokinetic and bioequivalence studies. researchgate.netscirp.orgnih.govscirp.org

The deuteration of Amlodipine to create Amlodipine-d9 (maleate) serves several key research purposes. medchemexpress.com The primary application of Amlodipine-d9 (maleate) is as an internal standard for the quantitative analysis of amlodipine in biological samples using mass spectrometry. caymanchem.commedchemexpress.comresearchgate.netresearchgate.net

Here's a breakdown of the rationale:

Table 1: Rationale for Amlodipine Deuteration| Rationale | Description |

|---|---|

| Internal Standard for Bioanalysis | In LC-MS/MS assays, a known concentration of the deuterated standard (Amlodipine-d9) is added to the biological sample containing the non-deuterated drug (Amlodipine). Because the deuterated and non-deuterated forms have nearly identical chemical and physical properties, they behave similarly during sample preparation and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio in the mass spectrometer. This allows for precise and accurate quantification of the amlodipine concentration in the sample, correcting for any variations in extraction efficiency or instrument response. nih.govnih.govresearchgate.net |

| Metabolic Pathway Elucidation | By administering deuterated amlodipine, researchers can track its metabolic fate. The deuterium (B1214612) atoms act as a label, allowing for the identification of metabolites through mass spectrometry. This helps in understanding how and where the drug is metabolized in the body. nih.gov |

| Pharmacokinetic Studies | Deuterated amlodipine can be used in "microdosing" studies or in combination with the non-deuterated drug to investigate its pharmacokinetic properties without administering a full therapeutic dose. This is particularly useful in early-stage drug development. nih.gov |

Broad Scope and Objectives of Research Utilizing Amlodipine-d9 (Maleate)

The use of Amlodipine-d9 (maleate) in research is primarily focused on analytical and metabolic investigations. The overarching objectives include:

Developing and validating robust bioanalytical methods: The primary goal is to establish highly sensitive and specific LC-MS/MS methods for the accurate quantification of amlodipine in various biological matrices like plasma and urine. researchgate.netscirp.orgnih.gov These methods are crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. researchgate.netsciex.comsemanticscholar.org

Investigating the pharmacokinetics of amlodipine: By using Amlodipine-d9 as an internal standard, researchers can precisely determine key pharmacokinetic parameters of amlodipine, such as its absorption, distribution, metabolism, and excretion. researchgate.netsemanticscholar.org

Studying drug-drug interactions: Amlodipine is often co-administered with other drugs. nih.govgoogle.com Validated analytical methods using Amlodipine-d9 are essential to study potential pharmacokinetic interactions between amlodipine and other medications. nih.govsigmaaldrich.com

Characterizing amlodipine's metabolic profile: Although not its primary use, Amlodipine-d9 could be employed to identify and quantify the metabolites of amlodipine, providing a deeper understanding of its biotransformation.

Table 2: Research Applications of Amlodipine-d9 (Maleate)

| Research Area | Specific Application |

|---|---|

| Bioanalytical Chemistry | Use as an internal standard in LC-MS/MS methods for the quantification of amlodipine in biological fluids. nih.govnih.govsciex.com |

| Pharmacokinetics | Determination of amlodipine's pharmacokinetic profile in preclinical and clinical studies. researchgate.netsemanticscholar.org |

| Clinical Pharmacology | Bioequivalence studies comparing different formulations of amlodipine. researchgate.net |

| Drug Metabolism | Potential use in studies to elucidate the metabolic pathways of amlodipine. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H29ClN2O9 |

|---|---|

Molecular Weight |

534.0 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;5-O-methyl 3-O-(1,1,2,2,2-pentadeuterioethyl) 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,4D2,9D2,10D2; |

InChI Key |

TZNOWAJJWCGILX-KPAZYDSFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COC([2H])([2H])C([2H])([2H])N.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Amlodipine Amlodipine D9

Strategic Approaches to Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into complex molecules like amlodipine (B1666008) requires careful planning to ensure regioselectivity (the correct positioning of deuterium) and a high degree of isotopic enrichment. Generally, two main strategies are employed: the use of deuterated precursors in the main synthetic pathway or the direct exchange of hydrogen for deuterium on a pre-existing molecular scaffold.

This bottom-up approach is often the most efficient method for achieving specific and high-level deuteration. It involves preparing deuterated versions of the initial building blocks, which are then carried through the established synthetic route. Common methods for preparing these deuterated precursors include using commercially available deuterated starting materials or employing metal-catalyzed hydrogen-deuterium (H-D) exchange reactions on the precursors themselves. nih.gov For the synthesis of Amlodipine-d9, this could involve the deuteration of key intermediates required for the core dihydropyridine (B1217469) ring formation.

Alternatively, deuterium can be introduced at a later stage of the synthesis, either on the final amlodipine molecule or an advanced intermediate. This "late-stage" deuteration often relies on transition-metal-catalyzed H-D exchange reactions. nih.gov Catalysts such as palladium or platinum can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, like deuterium gas (D₂) or heavy water (D₂O). nih.gov While potentially offering more flexibility, this method can sometimes suffer from a lack of complete selectivity, leading to a mixture of isotopologues (molecules differing only in the number of substituted isotopes). nih.gov

The decision of where and to what extent to deuterate a molecule is critical. In amlodipine, there are 25 hydrogen atoms that could potentially be replaced with deuterium. google.com The replacement of a single hydrogen results in approximately 4% deuterium enrichment. google.com Strategic deuteration typically targets positions that are known sites of metabolic oxidation. By strengthening the carbon-hydrogen bond at these sites (a C-D bond is stronger than a C-H bond), the rate of metabolism can be slowed. A patent for deuterium-enriched amlodipine describes various potential levels of enrichment, ranging from at least 4% to 100%, and specifies different groups of hydrogen atoms (R₁-R₂₅) as targets for substitution. google.com The goal is to create a molecule with improved pharmacokinetic properties while retaining the desired therapeutic effects.

Chemical Synthesis Pathways for Amlodipine-d9 (Maleate)

The synthesis of Amlodipine-d9 largely follows the established routes for amlodipine, with the key difference being the introduction of deuterated intermediates. The final step involves the formation of the maleate (B1232345) salt.

The most common and industrially significant route for synthesizing amlodipine and other 1,4-dihydropyridine (B1200194) drugs is the Hantzsch dihydropyridine synthesis. researchgate.netthermofisher.com This method involves a multi-component reaction that forms the central dihydropyridine ring. google.com To produce Amlodipine-d9, this synthesis is adapted by substituting one or more of the standard reagents with their deuterated analogues. The core structure of amlodipine is built from three main components: an aldehyde, a β-ketoester, and an enamine or β-aminocrotonate.

The Hantzsch synthesis for amlodipine typically involves the condensation of 2-chlorobenzaldehyde, a β-ketoester carrying the aminoethoxy side chain (or a protected version thereof), and an aminocrotonate ester. google.comdrugfuture.comchinjmap.com To produce Amlodipine-d9, one or more of these precursors must be deuterated. For example, a deuterated methyl 3-aminocrotonate could be used to introduce deuterium onto the methyl group at the 6-position of the dihydropyridine ring and potentially the ester methyl group.

The general reaction proceeds by condensing these deuterated precursors, often in a solvent like isopropanol (B130326) or ethanol (B145695), to form the deuterated dihydropyridine ring of amlodipine. google.comjustia.com If a protecting group, such as a phthalimido group, is used for the side-chain amine, a subsequent deprotection step is required to yield the amlodipine free base. justia.comgoogle.com Finally, the resulting deuterated amlodipine base is reacted with maleic acid in a suitable solvent, such as ethanol or ethyl acetate (B1210297), to precipitate Amlodipine-d9 maleate. google.comgoogle.com

The table below outlines the key reactants in a modified Hantzsch synthesis for producing a hypothetical Amlodipine-d9.

| Role in Synthesis | Standard Reactant | Potential Deuterated Reactant for Amlodipine-d9 |

| Aldehyde Component | 2-Chlorobenzaldehyde | 2-Chlorobenzaldehyde-d₄ |

| β-Ketoester Component | Ethyl 4-(2-aminoethoxy)acetoacetate (or protected form) | Ethyl 4-(2-aminoethoxy-d₄)acetoacetate-d₃ |

| Enamine Component | Methyl 3-aminocrotonate | Methyl-d₃ 3-aminocrotonate-d₂ |

Adaptation of Established Amlodipine Synthesis Routes for Deuteration

Use of Deuterated Starting Materials in Amlodipine-d9 Synthesis

The cornerstone of Amlodipine-d9 synthesis lies in the utilization of deuterated precursors. The primary strategy involves introducing deuterium atoms at specific, non-exchangeable positions within the amlodipine molecule to ensure isotopic stability. A key patent outlines a synthetic route where various deuterated starting materials can be employed to achieve the desired level of deuterium enrichment. google.com

For the synthesis of Amlodipine-d9, a combination of deuterated starting materials would be theoretically employed. These would likely include:

Deuterated 2-Azidoethanol (B47996): To introduce deuterium into the ethoxy side chain. For instance, 2-azidoethanol-d4 (B1153398) can be prepared from deuterated 2-chloroethanol. google.com

Deuterated Ethanol: Used in the formation of the ethyl ester group, contributing deuterium atoms to this part of the molecule. Deuterated forms of ethanol are commercially available. google.com

Deuterated Methyl Acetoacetate or Methyl-d3 Acetoacetate: To introduce deuterium into the methyl group at the 6-position of the dihydropyridine ring.

Deuterated 2-Chlorobenzaldehyde: To incorporate deuterium into the phenyl ring. For example, 2-chlorobenzaldehyde-d4 is a known deuterated version that can be used. google.com

By strategically combining these deuterated building blocks in a convergent synthesis, the target Amlodipine-d9 molecule can be constructed.

Multi-Step Reaction Schemes for Specific Deuterium Placement

The synthesis of Amlodipine-d9 generally follows the well-established Hantzsch dihydropyridine synthesis, a multi-component reaction that forms the core dihydropyridine ring structure. The specific placement of the nine deuterium atoms is dictated by the deuterated starting materials used in this multi-step process.

A plausible synthetic scheme for Amlodipine-d9 would involve the following key steps:

Synthesis of Deuterated Precursors: As mentioned, the initial step involves the synthesis or procurement of the necessary deuterated starting materials, such as deuterated 2-azidoethanol and deuterated acetoacetic esters.

Hantzsch Condensation: The core of the synthesis is the Hantzsch reaction. This involves the condensation of a deuterated β-ketoester (e.g., ethyl-d5 acetoacetate), a deuterated aldehyde (e.g., 2-chlorobenzaldehyde-d4), and a nitrogen donor (e.g., ammonia) with another key intermediate derived from a deuterated starting material to form the dihydropyridine ring with the desired deuterium labeling pattern.

Formation of the Amlodipine-d9 Base: Following the formation of the protected dihydropyridine ring, subsequent deprotection steps are carried out to yield the free base of Amlodipine-d9.

Purification and Isolation Techniques for Synthetic Amlodipine-d9 (Maleate)

The purification of Amlodipine-d9 is crucial to ensure its suitability as an internal standard, requiring high chemical and isotopic purity.

Chromatographic Purification Methods for Deuterated Analogues

Chromatography is an indispensable tool in the purification of deuterated compounds. For amlodipine and its analogs, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Preparative HPLC: This method is used to isolate the desired Amlodipine-d9 from unreacted starting materials, non-deuterated or partially deuterated species, and other impurities. Reversed-phase columns (e.g., C18) are typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov

Monitoring of Purification: Analytical HPLC is used throughout the purification process to monitor the purity of the fractions collected. nih.gov

The chromatographic conditions, such as the specific column, mobile phase composition, and flow rate, are optimized to achieve the best separation of Amlodipine-d9 from its potential impurities.

Crystallization and Isolation of Amlodipine-d9 (Maleate) Salt Forms

Once the Amlodipine-d9 free base is purified, it is converted to its maleate salt to enhance its stability and handling properties.

The process of forming the maleate salt involves:

Dissolution: The purified Amlodipine-d9 free base is dissolved in a suitable organic solvent, such as ethanol or isopropanol. googleapis.com

Addition of Maleic Acid: A solution of maleic acid in an appropriate solvent (e.g., water or ethanol) is then added to the solution of the Amlodipine-d9 base. googleapis.com

Crystallization: The Amlodipine-d9 (maleate) salt precipitates from the solution upon cooling or by adjusting the solvent composition. The crystallization process is carefully controlled to obtain a product with the desired crystal form and purity. google.com

Isolation and Drying: The resulting crystals are isolated by filtration, washed with a suitable solvent to remove any residual impurities, and then dried under vacuum to yield the final Amlodipine-d9 (maleate) product. googleapis.com

Yield Optimization and Scalability Considerations in Deuterated Amlodipine Synthesis

Optimizing the yield and ensuring the scalability of the synthesis are critical for the practical production of Amlodipine-d9.

Yield Optimization:

Reaction Conditions: The parameters of the Hantzsch reaction, such as temperature, reaction time, and catalyst, are optimized to maximize the yield of the dihydropyridine product.

Starting Material Quality: The purity of the deuterated starting materials is paramount, as impurities can lead to side reactions and lower yields.

Scalability Considerations:

Process Safety: As with any chemical synthesis, safety is a primary concern, especially when scaling up reactions.

Equipment: Scaling up the synthesis requires larger reactors and purification equipment capable of handling the increased volumes.

Process Control: Maintaining tight control over reaction parameters is even more critical at a larger scale to ensure consistent product quality and yield.

While specific data on the yield and scalability of Amlodipine-d9 synthesis is not publicly available, the general principles of process chemistry and the extensive experience with the synthesis of non-deuterated amlodipine provide a solid foundation for addressing these challenges.

Analytical Characterization and Quality Assurance of Amlodipine D9 Maleate

Spectroscopic Elucidation of Deuterium (B1214612) Incorporation and Structural Integrity

Spectroscopic methods are indispensable tools for the structural elucidation of molecules. In the case of Amlodipine-d9 (maleate), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provides a complete picture of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content and Position Analysis

NMR spectroscopy is a powerful technique to confirm the molecular structure and to determine the position and extent of deuterium incorporation. By comparing the spectra of Amlodipine-d9 (maleate) with its non-deuterated counterpart, the successful synthesis and isotopic labeling can be verified.

Proton NMR (¹H-NMR) is employed to quantify the amount of residual, non-deuterated Amlodipine (B1666008). In the ¹H-NMR spectrum of Amlodipine-d9 (maleate), the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. The positions of deuterium labeling in Amlodipine-d9 are on the nine protons of the ethoxy and methoxy (B1213986) groups. Therefore, the signals for these protons are expected to be absent. The remaining protons on the dihydropyridine (B1217469) ring, the chlorophenyl group, and the aminoethoxy chain should remain, confirming the structural backbone.

Expected ¹H-NMR Spectral Data for Amlodipine-d9 (maleate)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~7.8 | s | NH |

| 7.1-7.4 | m | Aromatic-H |

| 6.27 | s | =CH- (Maleate) |

| ~5.4 | s | CH (Dihydropyridine ring) |

| ~4.7 | m | -O-CH₂- (Aminoethoxy) |

| ~3.5 | m | -CH₂-N (Aminoethoxy) |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The signals for the ethyl and methyl ester protons are expected to be absent due to deuteration.

Carbon-13 NMR (¹³C-NMR) is utilized to confirm the integrity of the carbon skeleton of the molecule. The ¹³C-NMR spectrum of Amlodipine-d9 (maleate) is expected to be very similar to that of the unlabeled compound. However, the carbons directly attached to deuterium atoms will exhibit a characteristic splitting pattern (a triplet for -CD₃) and a slight upfield shift due to the isotopic effect. This provides further confirmation of the positions of deuteration.

Expected ¹³C-NMR Spectral Data for Amlodipine-d9 (maleate)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~167 | C=O (Ester) |

| ~166 | C=O (Maleate) |

| ~148 | C (Dihydropyridine ring) |

| ~145 | C (Dihydropyridine ring) |

| ~134 | C (Aromatic) |

| ~132 | C (Aromatic) |

| ~129 | C (Aromatic) |

| ~124 | C (Aromatic) |

| ~104 | C (Dihydropyridine ring) |

| ~101 | C (Dihydropyridine ring) |

| ~70 | -O-CH₂- |

| ~60 | -O-CH₂- (Deuterated) |

| ~51 | -O-CH₃ (Deuterated) |

| ~40 | -CH₂-N |

| ~37 | CH (Dihydropyridine ring) |

Note: The chemical shifts are approximate. Carbons attached to deuterium may show altered multiplicity and slight shifts.

Deuterium NMR (²H-NMR) allows for the direct observation of the deuterium nuclei. This technique provides unequivocal proof of deuterium incorporation and can be used to confirm the specific positions of the deuterium atoms on the Amlodipine molecule. The spectrum would show signals at the chemical shifts corresponding to the deuterated positions.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Confirmation

HRMS is a critical tool for confirming the elemental composition and isotopic purity of Amlodipine-d9 (maleate). caymanchem.com The high mass accuracy of this technique allows for the unambiguous determination of the molecular formula. The mass of Amlodipine-d9 (maleate) will be higher than that of its non-deuterated counterpart due to the presence of nine deuterium atoms. The theoretical mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally observed mass.

Expected HRMS Data for Amlodipine-d9 (maleate)

| Ion | Theoretical m/z |

|---|

The isotopic distribution pattern observed in the HRMS spectrum can also be used to assess the isotopic enrichment of the sample.

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Amlodipine-d9 (maleate) will show characteristic absorption bands for functional groups such as N-H, C=O (ester and carboxylic acid), C-O, and aromatic C-H bonds. A key difference in the spectrum compared to unlabeled Amlodipine will be the presence of C-D stretching vibrations, typically observed in the region of 2100-2250 cm⁻¹. The absence or significant reduction of C-H stretching bands for the methyl and ethyl ester groups further confirms deuteration. researchgate.net

Expected IR Absorption Bands for Amlodipine-d9 (maleate)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3300 | N-H stretch |

| ~3000 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~2200 | C-D stretch |

| ~1700 | C=O stretch (Ester) |

| ~1680 | C=O stretch (Maleate) |

| ~1620 | C=C stretch (Maleate) |

Chromatographic Purity Assessment of Amlodipine-d9 (Maleate)

Chromatographic techniques are fundamental in assessing the purity of pharmaceutical compounds by separating the main component from any impurities.

Gas Chromatography (GC) for Volatile Impurity Analysis (if applicable)

Gas Chromatography (GC), particularly with a headspace sampler, is the preferred method for analyzing volatile organic impurities, also known as residual solvents, in pharmaceutical products. kurdishstudies.netwalshmedicalmedia.com These solvents are used during the manufacturing process and must be removed to the greatest extent possible. walshmedicalmedia.com

A typical headspace GC method for analyzing residual solvents in amlodipine tablets might use a polyethylene (B3416737) glycol column (e.g., HP-InnoWax, 30 m × 320 µm × 0.5 µm) with nitrogen as the carrier gas and a flame ionization detector (FID). kurdishstudies.net The sample is dissolved in a suitable solvent like N,N-dimethylacetamide. kurdishstudies.net The oven temperature is programmed to separate the volatile impurities effectively, for instance, starting at 40°C and ramping up to 125°C. kurdishstudies.net Validation of the method is performed according to guidelines from the International Council for Harmonisation (ICH). kurdishstudies.net Such methods are capable of detecting and quantifying residual solvents like methanol (B129727) and ethanol (B145695). kurdishstudies.net

Table 2: Example of Headspace GC Method Parameters for Residual Solvent Analysis

| Parameter | Value |

| Technique | Headspace Gas Chromatography (HS-GC) kurdishstudies.net |

| Column | HP-InnoWax (30 m × 320 µm × 0.5 µm) kurdishstudies.net |

| Stationary Phase | Polyethylene Glycol kurdishstudies.net |

| Carrier Gas | Nitrogen kurdishstudies.net |

| Detector | Flame Ionization Detector (FID) kurdishstudies.net |

| Injector Temperature | 250°C kurdishstudies.net |

| Oven Temperature Program | Initial 40°C to final 125°C kurdishstudies.net |

| Sample Solvent | N,N-dimethylacetamide kurdishstudies.net |

Assessment of Stereochemical Purity of Amlodipine-d9 (Maleate)

Amlodipine is a chiral compound, existing as a racemic mixture of (S)- and (R)-enantiomers. The assessment of stereochemical purity is crucial, and this is typically achieved using chiral liquid chromatography. nih.gov

A study on the enantiomeric purity of S-amlodipine utilized a chlorine-containing cellulose-based chiral stationary phase (CSP). nih.gov The mobile phase composition, specifically the concentration of an acidic additive like formic acid, was found to significantly influence the separation and even the elution order of the enantiomers. nih.gov Using a mobile phase of acetonitrile (B52724) with 0.1% diethylamine (B46881) and 0.01% formic acid on a cellulose (B213188) tris(4-chloro-3-methylphenylcarbamate) column, a high enantioresolution (Rs) of 4.1 was achieved. nih.gov This method demonstrated a limit of quantification for the R-amlodipine impurity of about 0.05% and a limit of detection close to 0.02%. nih.gov

Table 3: Example of Chiral LC Method for Stereochemical Purity of Amlodipine

| Parameter | Value |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) nih.gov |

| Chiral Stationary Phase (CSP) | Cellulose tris(4-chloro-3-methylphenylcarbamate) nih.gov |

| Mobile Phase | Acetonitrile / 0.1% Diethylamine / 0.01% Formic Acid nih.gov |

| Enantioresolution (Rs) | 4.1 nih.gov |

| Limit of Quantification (R-amlodipine) | ~0.05% nih.gov |

| Limit of Detection (R-amlodipine) | ~0.02% nih.gov |

Isotopic Purity Analysis and Enrichment Quantification

For a deuterated standard like Amlodipine-d9 (maleate), it is critical to determine the isotopic purity and the distribution of deuterated forms. This is accomplished using mass spectrometry.

Accurate Mass LC-MS for Determination of Labeled Composition

Liquid chromatography coupled with high-resolution accurate mass spectrometry (LC-MS) is a powerful technique for determining the exact mass of the deuterated compound and confirming its elemental composition. This helps to verify the successful incorporation of the deuterium atoms. The use of deuterated analogs of analytes is a common practice in LC-MS/MS methods for bioanalysis. nih.gov

Quantitative Analysis of Deuterated Forms (d1-d9)

The primary application of Amlodipine-d9 is as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov In these methods, a known amount of the deuterated standard is added to the sample. Because the deuterated and non-deuterated forms have very similar chemical properties, they behave almost identically during sample extraction and chromatographic separation. However, their mass difference allows them to be distinguished by the mass spectrometer.

Stability Assessment of Amlodipine-d9 (Maleate) as a Research Reagent

The stability of Amlodipine-d9 (maleate), a deuterated form of Amlodipine maleate (B1232345), is a critical factor for its use as a research reagent. medchemexpress.com As with its non-deuterated counterpart, Amlodipine-d9 (maleate) is susceptible to degradation under certain conditions. Studies on amlodipine besylate, a salt of amlodipine, have shown that it is sensitive to acidic and basic pH, heat, and UV light, leading to a decrease in its stability. arcjournals.org For instance, one study on an oral solution of amlodipine besylate found that refrigerated storage conditions were necessary to prevent precipitation and ensure an acceptable shelf-life. nih.gov The stability of a pediatric oral solution of amlodipine besylate was maintained for 12 months at 4°C, with related substances remaining below 0.5%. nih.gov

Deuteration, the process of replacing hydrogen atoms with deuterium, is a technique used to create stable isotope-labeled compounds. medchemexpress.commedchemexpress.com These labeled compounds are valuable as tracers in quantitative analysis during drug development. medchemexpress.com While deuteration can potentially alter the pharmacokinetic and metabolic profiles of a drug, the primary purpose of Amlodipine-d9 (maleate) is for use in research and analytical applications where its stability is paramount. medchemexpress.com Therefore, understanding its degradation pathways and optimal storage conditions is essential for ensuring the accuracy and reliability of experimental results.

Below is a data table summarizing the stability-indicating parameters for Amlodipine based on studies of its various salt forms.

| Parameter | Condition | Effect on Amlodipine Stability | Reference |

| pH | Acidic and Basic | Degradation, decreased stability | arcjournals.org |

| Temperature | Heat | Degradation, decreased stability | arcjournals.org |

| Light | UV Light | Degradation, decreased stability | arcjournals.org |

| Storage | Refrigerated (4°C) | Prevents precipitation, maintains stability for extended periods | nih.gov |

Role of Amlodipine-d9 (Maleate) as a Certified Reference Material (CRM)

Amlodipine-d9 (maleate), in its capacity as a Certified Reference Material (CRM), plays a crucial role in the quality control and assurance of pharmaceutical products. CRMs are standards used for the calibration of equipment, the assessment of a measurement method, or for assigning values to materials. sigmaaldrich.comscientificlabs.co.uk The use of a deuterated standard like Amlodipine-d9 (maleate) is particularly important in mass spectrometry-based bioanalytical methods, where it serves as an internal standard to ensure accurate quantification of the non-deuterated amlodipine in biological samples.

Compliance with International Standards (e.g., ISO 17034) for Reference Materials

The production and certification of CRMs are governed by stringent international standards to ensure their quality and reliability. ISO 17034 is a key standard that outlines the general requirements for the competence of reference material producers. anton-paar.comaroscientific.com This standard ensures that the CRM is produced with a high level of confidence in its certified value and associated uncertainty.

Producers of amlodipine-related reference materials often state their compliance with ISO 17034, indicating that their products are manufactured and certified under a robust quality management system. sigmaaldrich.comscientificlabs.co.uk This compliance provides assurance to the end-user that the material is of high quality, with established traceability to the International System of Units (SI). anton-paar.com Adherence to ISO 17034 demonstrates a commitment to quality, accuracy, and consistency in the production of reference materials. aroscientific.com

The table below highlights the key aspects of ISO 17034 compliance for reference materials:

| ISO 17034 Requirement | Description | Importance for Amlodipine-d9 (Maleate) CRM |

| Competence of Producer | The producer must demonstrate technical competence in manufacturing and certifying the reference material. | Ensures the certified values for purity and identity of Amlodipine-d9 (maleate) are accurate and reliable. |

| Traceability of Values | The certified values must be traceable to national or international standards, ultimately to the SI. | Guarantees that measurements made using the CRM are comparable and consistent across different laboratories and over time. |

| Uncertainty of Certified Values | The certificate must state the uncertainty associated with the certified value. | Provides a quantitative indication of the quality of the measurement result, which is crucial for analytical method validation. |

| Homogeneity and Stability | The material must be demonstrated to be sufficiently homogeneous and stable for its intended use. | Ensures that each unit of the CRM has the same properties and that these properties remain stable over its shelf life. |

Role in Pharmacopoeial Standards (e.g., USP, EP) for Analytical Quality Control

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish official standards for medicines and their ingredients. dissolutiontech.comsigmaaldrich.comsigmaaldrich.com These standards include monographs that provide tests, procedures, and acceptance criteria to ensure the identity, strength, quality, and purity of the substance.

While specific monographs for Amlodipine-d9 (maleate) may not be as prevalent as for the active pharmaceutical ingredient Amlodipine besylate, the principles of using reference standards are fundamental to pharmacopoeial testing. dissolutiontech.comsigmaaldrich.com Amlodipine besylate is listed as a pharmaceutical secondary standard traceable to USP and PhEur primary standards. scientificlabs.co.uk These secondary standards are qualified as Certified Reference Materials and are suitable for various analytical applications, including pharmaceutical release testing and method development. sigmaaldrich.comscientificlabs.co.uk

The use of Amlodipine-d9 (maleate) as an internal standard in pharmacopoeial assays for amlodipine would fall under the general guidelines for chromatographic methods, which often recommend the use of an appropriate internal standard for accurate quantification. The quality control of amlodipine tablets, for example, involves tests for weight variation, friability, drug content, and disintegration, all of which must meet USP specifications. dissolutiontech.com The accuracy of these tests relies on high-quality reference standards.

The table below outlines the role of reference standards in pharmacopoeial quality control:

| Pharmacopoeial Test | Purpose | Role of Reference Standard (e.g., Amlodipine-d9 Maleate) |

| Assay (Drug Content) | To determine the amount of the active pharmaceutical ingredient in the dosage form. | Used as an internal standard in chromatographic methods to ensure accurate quantification of amlodipine. |

| Identification | To confirm the identity of the active pharmaceutical ingredient. | The chromatographic retention time and mass spectrum of the analyte are compared to that of the reference standard. |

| Impurity Testing | To detect and quantify any impurities present in the drug substance or product. | Isotope-labeled standards can be used to accurately quantify related impurities. |

Application of Amlodipine D9 Maleate in Quantitative Bioanalytical Methodologies

Principles of Stable Isotope Internal Standard (SIIS) Methodology

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative mass spectrometry, offering unparalleled accuracy and precision.

The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties. scispace.comresearchgate.net Stable isotope-labeled compounds, such as Amlodipine-d9, are considered the gold standard for internal standards in LC-MS/MS analysis because they fulfill these criteria. scispace.comresearchgate.net The substitution of hydrogen atoms with deuterium (B1214612) results in a molecule with a higher mass but nearly identical physicochemical properties to the unlabeled analyte. researchgate.net This mass difference allows the mass spectrometer to distinguish between the analyte (amlodipine) and the internal standard (Amlodipine-d9), while their similar behavior during sample preparation and analysis ensures that any variations affect both compounds equally. researchgate.netnih.gov

For instance, the precursor to product ion transitions for amlodipine (B1666008) are often monitored at m/z 409.2→238.1 and 294.1, while a deuterated analog like amlodipine-d4 (B587106) is monitored at m/z 413.2 → 238.1. scirp.orgresearchgate.net This mass shift is the key to their simultaneous detection and quantification. researchgate.net While significant deuterium substitution (more than six deuterium atoms) can sometimes lead to slight shifts in chromatographic retention time, the use of Amlodipine-d9 is generally expected to co-elute with amlodipine, providing reliable quantification. researchgate.net

Biological matrices, such as plasma and serum, are complex mixtures containing numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's source. waters.com This interference, known as the matrix effect, can lead to ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), resulting in inaccurate quantification. waters.comnih.gov

The use of a stable isotope-labeled internal standard like Amlodipine-d9 is the most effective strategy to compensate for these matrix effects. waters.com Because Amlodipine-d9 has nearly identical physicochemical properties to amlodipine, it is affected by matrix interferences in the same way. researchgate.net By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is normalized, leading to more accurate and precise results. waters.com Studies have demonstrated that methods employing deuterated internal standards for amlodipine analysis show negligible ion suppression or enhancement. nih.govinnovareacademics.inasianpubs.org

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

The development of a reliable LC-MS/MS method for amlodipine quantification requires careful optimization of sample preparation to ensure the removal of interfering substances from the biological matrix.

Effective sample preparation is crucial for minimizing matrix effects and achieving high sensitivity and reproducibility in LC-MS/MS analysis. The most common techniques for extracting amlodipine from biological samples are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Solid-phase extraction is a widely used technique for the cleanup and pre-concentration of analytes from complex matrices. tandfonline.com It involves passing the sample through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a small volume of a suitable solvent. tandfonline.com

Several SPE cartridges have been successfully used for the extraction of amlodipine from plasma, including polymeric reversed-phase cartridges like Strata™-X and Oasis HLB. nih.govsciex.comwindows.net Automated online SPE systems have also been developed, offering higher throughput and reduced manual labor. nih.gov

Liquid-liquid extraction is another common technique for separating analytes from biological matrices based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. tandfonline.com LLE is often considered a simpler and more cost-effective alternative to SPE. scirp.org

Various organic solvents have been investigated for the LLE of amlodipine from plasma, with ethyl acetate (B1210297) being a frequently used and effective option. scirp.org Sequential double LLE has also been employed to account for the different physicochemical properties of co-administered drugs. researchgate.net

Table 2: Examples of Liquid-Liquid Extraction (LLE) Methods for Amlodipine

| Extraction Solvent(s) | Sample Pre-treatment | Key Findings | Reference |

|---|---|---|---|

| Ethyl acetate | Plasma mixed with internal standard solution | Simple, sensitive, precise, and economical method with good recovery (>60%) | scirp.org |

| Acetonitrile-water-formic acid | Plasma mixed with internal standard | Sensitive and specific method | nih.govbvsalud.org |

| Ethyl acetate | Not specified | Rapid and selective method | tandfonline.com |

| Not specified | Plasma mixed with Tizanidine as internal standard | Valid for a specific concentration range | hilarispublisher.com |

Sample Preparation Strategies for Biological and In Vitro Matrices

Protein Precipitation Methods

Protein precipitation (PPT) is a common sample preparation technique in bioanalytical methods due to its simplicity and speed. In the context of amlodipine analysis, PPT is employed to remove proteins from plasma samples, which can interfere with the chromatographic analysis and ion suppression in the mass spectrometer.

While liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are also utilized, PPT offers a straightforward approach. scirp.org However, it can sometimes lead to sample dilution and may not completely eliminate endogenous interferences. scirp.org A typical PPT protocol involves the addition of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the plasma sample. nih.govresearchgate.netdoi.orgresearchgate.netresearchgate.net For instance, one method describes adding acetonitrile to plasma samples, followed by vortexing and centrifugation to pellet the precipitated proteins. doi.org The resulting supernatant, containing the analyte (amlodipine) and the internal standard (amlodipine-d9), is then evaporated and reconstituted in the mobile phase for injection into the LC-MS/MS system. doi.org The simplicity of this method makes it suitable for high-throughput analysis.

| Parameter | Description | Reference |

| Precipitating Agent | Acetonitrile | nih.govdoi.org |

| Sample Volume | 200 µL of plasma | doi.org |

| Procedure | Addition of acetonitrile, vortexing, centrifugation, supernatant evaporation, and reconstitution. | doi.org |

Optimization of Chromatographic Separation for Amlodipine and Amlodipine-d9

Effective chromatographic separation is paramount for the accurate quantification of amlodipine and its deuterated internal standard, amlodipine-d9. This involves the careful selection and optimization of both the stationary and mobile phases.

Reversed-phase C18 columns are overwhelmingly the stationary phase of choice for the analysis of amlodipine and amlodipine-d9. scispace.combenthamopenarchives.cominnovareacademics.innih.gov These columns, packed with octadecylsilica, provide excellent retention and separation of these relatively non-polar compounds from endogenous plasma components. researchgate.net

Several studies have demonstrated the successful use of various C18 columns for this purpose. For example, a Hypersil BDS C18 column was used to achieve chromatographic separation, scispace.com while other methods have employed columns such as the Acquity UPLC HSS T3, nih.govdoi.org Luna C18, researchgate.netnih.govresearchgate.netresearchgate.net and Diamond C18. scirp.orgscirp.org The choice of a specific C18 column can influence peak shape, resolution, and run time. For instance, a Hypurity advance C18 column (50 mm × 4.6 mm, 5 μm) was noted for providing good peak shape and response at low concentrations. nih.gov The particle size of the stationary phase also plays a role, with smaller particles (e.g., 1.7 µm) in UPLC systems offering higher efficiency and faster analysis times. innovareacademics.in

| Column Type | Dimensions | Particle Size | Reference |

| Hypersil BDS C18 | - | - | scispace.com |

| Diamond C18 | 150 mm × 4.6 mm | 5 µm | scirp.orgscirp.org |

| Luna C18 | 150 x 4.6 mm | 5 μm | researchgate.netnih.govresearchgate.netresearchgate.net |

| Hypurity advance C18 | 50 mm × 4.6 mm | 5 μm | nih.gov |

| Acquity UPLC HSS T3 | 2.1 × 150mm | 1.8μm | nih.govdoi.org |

| ACQUITY UPLC BEH C18 | 50 mm x 2.1 mm | 1.7 µm | researchgate.net |

The mobile phase composition is a critical parameter that is optimized to achieve the desired retention, peak shape, and separation of amlodipine and amlodipine-d9. Typically, a mixture of an organic solvent and an aqueous buffer is used.

Commonly used organic solvents include acetonitrile and methanol. scirp.orgakjournals.com The aqueous phase often contains a buffer such as ammonium (B1175870) acetate or ammonium formate (B1220265) to control the pH and improve peak shape. scirp.orgresearchgate.netnih.govresearchgate.netresearchgate.net For example, a mobile phase consisting of acetonitrile and 5 mM ammonium formate solution (80:20, v/v) has been used successfully. researchgate.netnih.govresearchgate.netresearchgate.net Another study utilized a mixture of methanol and 10 mM ammonium acetate. scirp.orgscirp.org

Both isocratic and gradient elution strategies are employed. Isocratic elution, where the mobile phase composition remains constant throughout the run, offers simplicity. researchgate.netnih.govresearchgate.netresearchgate.net However, gradient elution, where the proportion of the organic solvent is increased over time, is often preferred to shorten the analysis time and improve the peak shape of late-eluting compounds. scirp.orgresearchgate.netresearchgate.netscirp.org For instance, a gradient elution with methanol and 10 mM ammonium acetate was used to effectively separate amlodipine. scirp.orgscirp.org The flow rate is also optimized, typically ranging from 0.2 mL/min to 1.0 mL/min. akjournals.comnih.govthaiscience.info

| Organic Solvent | Aqueous Buffer | Elution Mode | Reference |

| Acetonitrile | 5 mM Ammonium Formate | Isocratic | researchgate.netnih.govresearchgate.netresearchgate.net |

| Methanol | 10 mM Ammonium Acetate | Gradient | scirp.orgscirp.org |

| Acetonitrile | 10 mM Ammonium Acetate (pH 4) | Isocratic | thaiscience.info |

| Acetonitrile/Methanol | 10mM Ammonium Formate | Isocratic | thaiscience.info |

Mass Spectrometric Detection Parameters and Multiple Reaction Monitoring (MRM) Optimization

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides the high selectivity and sensitivity required for the quantification of amlodipine at low concentrations in biological matrices.

Electrospray ionization (ESI) is the most common ionization technique for the analysis of amlodipine. Given the presence of a primary amino group in its structure, amlodipine readily protonates, making it highly suitable for detection in the positive ionization mode ([M+H]+). scirp.orgnih.govthaiscience.infonih.gov Numerous studies have confirmed that positive ESI provides a good response and is the preferred mode for amlodipine quantification. scirp.orgnih.govnih.govthaiscience.infonih.gov While negative ionization has been explored, it generally results in a weaker response for amlodipine. scirp.org

In tandem mass spectrometry, the selection of appropriate parent and product ions is crucial for the specificity and sensitivity of the assay. This is achieved through Multiple Reaction Monitoring (MRM).

For amlodipine, the protonated molecule [M+H]+ is selected as the parent ion in the first quadrupole (Q1). This parent ion is then fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). The most commonly reported parent ion for amlodipine is m/z 409.2 or 409.3. scirp.orgnih.govnih.gov The most abundant and frequently used product ion for quantification is m/z 238.1 or 238.2. scirp.orgnih.govnih.govthaiscience.info Another product ion, m/z 294.1, is sometimes used for confirmation. scirp.orgthaiscience.info

For the internal standard, amlodipine-d9, the parent ion will have a higher mass-to-charge ratio due to the nine deuterium atoms. The fragmentation pattern, however, is expected to be similar to that of amlodipine. For a related deuterated standard, amlodipine-d4, the parent ion transition of m/z 413.2 → 238.1 has been reported. nih.gov This indicates that the fragmentation leading to the product ion at m/z 238.1 is conserved, which is ideal for an internal standard as it ensures similar behavior during analysis.

| Compound | Parent Ion (m/z) | Product Ion (m/z) for Quantification | Product Ion (m/z) for Confirmation | Reference |

| Amlodipine | 409.2 / 409.3 / 409.4 | 238.1 / 238.2 | 294.1 | scirp.orgnih.govnih.govthaiscience.infothaiscience.info |

| Amlodipine-d4 | 413.2 | 238.1 | - | nih.gov |

Method Validation Parameters for Amlodipine-d9 (Maleate) in Bioanalysis

Method validation is a comprehensive process that demonstrates an analytical method is suitable for its intended purpose. For bioanalytical methods utilizing Amlodipine-d9 (maleate) as an internal standard, several key parameters must be rigorously evaluated.

Assessment of Selectivity and Specificity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. nih.gov In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are commonly employed for the analysis of amlodipine, selectivity is primarily achieved through a combination of chromatographic separation and mass spectrometric detection.

The use of Multiple Reaction Monitoring (MRM) mode in MS/MS is highly specific. For amlodipine, a common transition monitored is m/z 409.2 → 238.1. nih.gov For a deuterated internal standard like Amlodipine-d4, the transition m/z 413.2 → 238.1 is often used. nih.gov Similarly, for Amlodipine-d9, a specific precursor-to-product ion transition would be selected to ensure no interference from endogenous plasma components or other co-administered drugs at the retention times of both amlodipine and its deuterated internal standard. semanticscholar.org The validation process involves analyzing multiple blank plasma samples from different sources to confirm the absence of interfering peaks at the retention time of the analyte and the internal standard. researchgate.net

Determination of Sensitivity (Limit of Detection, LOD; Lower Limit of Quantification, LLOQ)

The sensitivity of a bioanalytical method is defined by its Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, often defined as a signal-to-noise ratio of 3:1. science.govnih.gov The LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, typically with a signal-to-noise ratio of at least 5 or 10. nih.govresearchgate.net

For amlodipine analysis using LC-MS/MS, LLOQs are often in the low ng/mL to pg/mL range. For instance, various validated methods have reported LLOQs for amlodipine in human plasma at 0.302 ng/mL, 0.10 ng/mL, 0.050 ng/mL, and 0.02 ng/mL. nih.govnih.govsciex.comnih.gov The precision and accuracy at the LLOQ are critical, with acceptance criteria typically within ±20%. researchgate.net For example, one study reported a precision of 4.5% and an accuracy of 99.3% at the LLOQ for amlodipine. nih.gov Another study demonstrated an LLOQ of 0.1 µg·L⁻¹ (or 0.1 ng/mL) for amlodipine in human plasma. nih.gov

Linearity and Calibration Curve Construction

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (Amlodipine-d9) against the nominal concentration of the analyte. researchgate.net

These curves are typically generated using a weighted linear least-squares regression analysis, often with a weighting factor of 1/x or 1/x², where x is the concentration. nih.govscirp.org A correlation coefficient (r) of greater than 0.99 is generally considered desirable. nih.gov For amlodipine, linearity has been demonstrated over various concentration ranges, such as 0.302–20.725 ng/mL, 0.100 ng/mL–9.990 ng/ml, and 0.02–20.0 ng/mL. nih.govmdpi.comresearchgate.net

Table 1: Representative Linearity Data for Amlodipine Bioanalysis

| Concentration Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| 0.302–20.725 | > 0.99 | mdpi.com |

| 0.100–9.990 | Not specified | researchgate.net |

| 0.02–20.0 | ≥ 0.9992 | nih.gov |

| 0.05 - 12 | > 0.99 | scirp.org |

| 0.3-15.0 | 0.9993 | researchgate.net |

| 1.0 to 16.0 µg/mL | > 0.999 | researchgate.net |

| 35.71-71.42 µg/ml | 0.9835 | sphinxsai.com |

| 0.1-20 ng/mL | Not specified | researchgate.net |

This table is for illustrative purposes and combines data from different studies, which may have used different internal standards.

Evaluation of Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the closeness of agreement among a series of measurements. researchgate.net Both are assessed at multiple quality control (QC) concentrations (low, medium, and high) within the calibration range.

Intra-day (within-run) precision and accuracy are determined by analyzing replicate QC samples in a single analytical run. Inter-day (between-run) precision and accuracy are assessed by analyzing QC samples on different days. For amlodipine, studies have consistently shown good reproducibility. For example, one study reported intra-day precision ranging from 1.4% to 4.4% and inter-day precision from 1.6% to 4.5%. nih.gov The corresponding intra-day accuracy was between 93.3% and 108.7%, and inter-day accuracy was between 92.5% and 107.6%. nih.gov Another study found intra-batch precision (% CV) to be ≤ 5.56% and accuracy within 96.9%–102.3%. nih.gov

Table 2: Example of Intra-day and Inter-day Precision and Accuracy for Amlodipine

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| Low | 4.4 | 4.5 | 93.3 | 92.5 | nih.gov |

| Medium | 1.4 | 1.6 | 108.7 | 107.6 | nih.gov |

| High | Not specified | Not specified | Not specified | Not specified |

This table presents a simplified example based on reported data.

Assessment of Extraction Recovery and Matrix Effects

Extraction recovery is the efficiency of the extraction procedure for the analyte and internal standard from the biological matrix. researchgate.net It is determined by comparing the analytical response of an extracted sample with that of a non-extracted standard of the same concentration. For amlodipine, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques. nih.govscirp.org

The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting components from the matrix. sciex.com It is a significant concern in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard like Amlodipine-d9 is crucial for compensating for matrix effects, as it is expected to experience similar effects as the analyte. semanticscholar.org Studies have reported mean extraction recoveries for amlodipine and its deuterated standards to be consistent and reproducible. For instance, one study found the mean extraction recovery of amlodipine and amlodipine-d4 to be 78.7% and 89.3%, respectively. nih.govsemanticscholar.org Another investigation showed recoveries for amlodipine in the range of 93.4%–99.6%. nih.gov

Table 3: Illustrative Extraction Recovery and Matrix Effect Data

| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Factor | Reference |

| Amlodipine | Low | 73.0 | 0.992 | nih.govresearchgate.net |

| Amlodipine | Medium | 80.3 | 0.992 | nih.govresearchgate.net |

| Amlodipine | High | 83.0 | 0.992 | nih.govresearchgate.net |

| Amlodipine-d4 | - | 89.3 | Not specified | nih.gov |

This table is a composite representation from different sources.

Stability Studies of Analyte and Internal Standard in Prepared Samples and Stock Solutions

Stability studies are essential to ensure that the concentration of the analyte and internal standard does not change from the time of sample collection to the time of analysis. nih.gov This includes evaluating stability under various conditions:

Stock Solution Stability: The stability of the stock solutions of amlodipine and Amlodipine-d9 is assessed at room temperature and under refrigerated conditions. One study found stock solutions to be stable for 7 days at 1–10°C. nih.govsemanticscholar.org

Bench-top Stability: This evaluates the stability of the analyte in the biological matrix at room temperature for a period that mimics the sample handling process. For amlodipine, bench-top stability has been established for periods such as 6.80 hours. nih.gov

Freeze-Thaw Stability: This assesses the stability of the analyte after repeated freezing and thawing cycles. Amlodipine has been shown to be stable for at least three freeze-thaw cycles. nih.gov

Autosampler Stability: This determines the stability of the processed samples in the autosampler. Amlodipine has demonstrated stability for up to 73.75 hours at 10°C in an autosampler. nih.gov

Long-term Stability: This evaluates the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -70°C) for an extended period. Long-term stability for amlodipine has been confirmed for at least 129 days at -50°C. nih.gov

Carryover Assessment

Carryover assessment is a critical component of bioanalytical method validation, designed to ensure that residual analyte from a high-concentration sample does not affect the measurement of a subsequent, low-concentration or blank sample. In methods utilizing Amlodipine-d9 (maleate) as an internal standard, this assessment verifies the cleanliness of the autosampler and chromatographic system.

The procedure involves injecting a blank plasma sample immediately after the highest concentration standard (Upper Limit of Quantification, ULOQ). The response in the blank sample at the retention times for both amlodipine and the internal standard, Amlodipine-d9, is measured. Regulatory guidelines stipulate that the carryover in the blank sample should not exceed 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte, and 5% for the internal standard. Research on similar deuterated standards for amlodipine has shown negligible carryover, often well below 0.15%, confirming the robustness of the analytical method.

Table 1: Illustrative Data for Carryover Assessment This table demonstrates how carryover data for a bioanalytical method using Amlodipine-d9 (maleate) would be presented. The values are for illustrative purposes.

| Sample Sequence | Sample Type | Analyte Peak Area (Amlodipine) | Internal Standard Peak Area (Amlodipine-d9) | % Carryover vs. LLOQ |

| 1 | LLOQ | 3,850 | 1,550,000 | N/A |

| 2 | ULOQ | 6,600,000 | 1,545,000 | N/A |

| 3 | Blank Plasma | 95 | 1,050 | < 2.5% (Analyte) |

| 4 | Blank Plasma | 110 | 1,200 | < 2.9% (Analyte) |

Dilution Integrity and Run Size Evaluation

Dilution Integrity

The dilution integrity experiment is necessary to validate the procedure for diluting subject samples that have an analyte concentration higher than the ULOQ of the standard curve. This ensures that diluting a sample with blank matrix does not affect the accuracy or precision of the final measured concentration.

In a typical procedure, a stock solution of amlodipine is used to spike a blank plasma sample to a concentration significantly above the ULOQ. This concentrated sample is then diluted with blank plasma using different dilution factors (e.g., 2-fold, 4-fold). These diluted samples are then processed and analyzed using Amlodipine-d9 (maleate) as the internal standard. The acceptance criterion is that the mean accuracy of the back-calculated concentration for the diluted samples should be within ±15% of the nominal concentration. For instance, studies on amlodipine's enantiomers using a deuterated internal standard demonstrated average percentage recoveries between 94.90% and 96.40% for 2-fold and 4-fold dilutions.

Table 2: Example of Dilution Integrity Data This table is a representative example of how dilution integrity results for amlodipine analysis using Amlodipine-d9 (maleate) would be reported.

| Dilution Factor | Replicate | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) |

| 4x | 1 | 40 | 39.2 | 98.0 |

| 4x | 2 | 40 | 41.1 | 102.8 |

| 4x | 3 | 40 | 38.8 | 97.0 |

| 4x | 4 | 40 | 40.5 | 101.3 |

| 4x | 5 | 40 | 39.7 | 99.3 |

| Mean | 99.7 | |||

| %CV | 2.4 |

Run Size Evaluation

Run size evaluation is performed to confirm that the analytical method remains reliable over the duration of an extended analytical run. This involves analyzing a batch of samples that mimics the size of a prospective run of study samples, with quality control (QC) samples interspersed throughout the batch. The accuracy and precision of these QC samples are evaluated to ensure there is no degradation in performance over time. A bioanalytical method for amlodipine using a deuterated internal standard was reported to have passed the run size evaluation test, indicating its suitability for high-throughput analysis.

Application of Amlodipine-d9 (Maleate) in Other Analytical Techniques (e.g., GC-MS)

While LC-MS/MS is the most common technique for quantifying amlodipine in biological matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable method. Amlodipine-d9 (maleate) is intended for use as an internal standard for quantification by GC- or LC-MS.

In a GC-MS method, the analyte and the internal standard are extracted from the biological matrix, such as plasma or tissue. The extract is then purified and prepared for injection into the gas chromatograph. The GC separates the compounds based on their volatility and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.

The mass spectrometer would be set to detect specific ions characteristic of amlodipine and Amlodipine-d9. Because Amlodipine-d9 has a higher mass, its molecular ion and characteristic fragment ions will appear at a different mass-to-charge ratio than those of amlodipine, allowing for their simultaneous but distinct detection. The ratio of the peak area of amlodipine to the peak area of the known amount of Amlodipine-d9 is used to calculate the concentration of amlodipine in the original sample, correcting for any loss during sample preparation or injection variability. Methods for amlodipine determination in biomatrices using GC-MS have been successfully developed and validated, meeting criteria for linearity, selectivity, and precision.

Role of Amlodipine D9 Maleate in Pharmacokinetic Research Methodologies

Pharmacokinetic Research Design Employing Stable Isotope Tracers

The use of stable isotope tracers like Amlodipine-d9 (maleate) has refined pharmacokinetic research design, enabling more precise and efficient data collection, particularly in non-clinical settings. These tracers are integral to methodologies such as tracer and microdosing studies, which provide detailed insights into a drug's absorption, distribution, metabolism, and excretion (ADME). metsol.comprosciento.com

Methodological Aspects of Tracer Studies and Microdosing in Non-Clinical Settings

Tracer studies leverage stable isotope-labeled compounds to differentiate an administered drug from any endogenous counterparts or from different doses administered via separate routes. A key application is the hybrid trial design for determining absolute bioavailability (ABA). d-nb.info In this design, a therapeutic oral dose of the unlabeled drug (amlodipine) is administered concurrently with an intravenous (IV) microdose of the stable isotope-labeled drug (Amlodipine-d9). d-nb.info A microdose is a very small, non-pharmacologically active dose, typically less than 1/100th of the therapeutic dose. d-nb.info

Blood samples are collected over time, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to analyze them. This analytical technique can differentiate and simultaneously quantify the unlabeled drug from the oral dose and the deuterated drug from the IV microdose based on their mass difference. d-nb.info By comparing the area under the curve (AUC) of the orally administered drug to the IV administered drug, researchers can calculate the absolute bioavailability in a single subject during a single session. This approach eliminates the intra-subject variability and potential for concentration-dependent clearance issues that can arise from traditional crossover studies requiring separate dosing events. d-nb.info

Application in Compartmental and Non-Compartmental Pharmacokinetic Modeling Methodologies

Data generated from studies using Amlodipine-d9 are crucial for both non-compartmental and compartmental pharmacokinetic modeling. These models are mathematical frameworks used to describe and predict a drug's concentration over time in the body. humapub.com

Non-Compartmental Analysis (NCA) is a model-independent approach that calculates key pharmacokinetic parameters directly from the plasma concentration-time data using algebraic equations. allucent.com It does not assume a specific compartmental structure for the body. humapub.com A non-compartmental study of amlodipine (B1666008) in Wistar rats, for instance, determined fundamental parameters following oral and intravenous administration. researchgate.net The use of Amlodipine-d9 in such a study would allow for a more robust simultaneous determination of oral and IV parameters in the same animal.

| Parameter | Route of Administration | Value (in Wistar Rats) |

| Bioavailability (F) | Oral | 78.60 ± 21.33% |

| Terminal Half-Life (t½) | Intravenous | 8.87 ± 2.65 h |

| Oral | 9.07 ± 1.63 h | |

| Volume of Distribution (Vd) | Intravenous | 2.01 ± 0.38 L/kg |

| Clearance (CL) | Intravenous | 0.16 ± 0.05 L/h/kg |

| Data sourced from a non-compartmental pharmacokinetic study of amlodipine in rats. researchgate.net |

Compartmental Modeling represents the body as a system of one or more interconnected compartments. humapub.comallucent.com Amlodipine's pharmacokinetics have been successfully described using a one-compartment model with first-order absorption and a lag time. researchgate.net Data from Amlodipine-d9 tracer studies provide rich datasets that allow for the development and validation of these models. For example, by simultaneously tracking the concentration of both the oral unlabeled drug and an IV-labeled tracer, modelers can more accurately estimate the rate constants for absorption, distribution, and elimination.

Application in In Vitro Pharmacokinetic Studies Using Amlodipine-d9 (Maleate)

In the laboratory setting, Amlodipine-d9 (maleate) is primarily used as an internal standard for the accurate quantification of amlodipine in various in vitro assays that predict its pharmacokinetic properties in vivo.

Methodologies for Assessing Membrane Permeability (e.g., Caco-2 cell models)

Predicting a drug's intestinal absorption is a critical step in drug development. The Caco-2 cell model is a widely accepted in vitro tool for this purpose. nih.gov Caco-2 cells are human colon adenocarcinoma cells that, when cultured, differentiate to form a monolayer of polarized enterocytes that mimics the intestinal epithelial barrier. nih.govinnovareacademics.in

In a typical permeability assay, Caco-2 cells are grown on a semi-permeable filter. The test compound (amlodipine) is added to the apical (AP) side, which represents the intestinal lumen, and samples are taken from the basolateral (BL) side, representing the blood, over time to determine the rate of transport. nih.gov Amlodipine-d9 is added to the collected samples as an internal standard before analysis by LC-MS/MS. This ensures that any variability during sample preparation and analysis is accounted for, leading to a highly accurate quantification of the permeated amlodipine. Studies using this methodology have classified amlodipine as having moderate to high permeability. innovareacademics.ininnovareacademics.inresearchgate.net

| Study Finding | Reported Value (Papp) | Reference |

| Permeability Classification | Moderate to High | innovareacademics.ininnovareacademics.in |

| Apparent Permeability (AP to BL) | 7.57 x 10⁻⁶ cm/s | researchgate.net |

| Recovery | 52.33% (suggests potential metabolism or accumulation in cells) | innovareacademics.ininnovareacademics.in |

| Papp: Apparent Permeability Coefficient. Data from Caco-2 cell monolayer studies. innovareacademics.ininnovareacademics.inresearchgate.net |

Research Techniques for Plasma Protein Binding Studies (e.g., equilibrium dialysis, ultrafiltration)

The extent to which a drug binds to plasma proteins like albumin significantly influences its distribution and availability to target sites and for elimination. nih.gov Amlodipine is known to be highly bound to plasma proteins. fda.govnih.govwikipedia.orgnih.gov Common in vitro methods to measure this binding include equilibrium dialysis and ultrafiltration.

The stable isotope tracer ultrafiltration assay (SITUA) is a modern technique well-suited for this purpose. acs.org In this method, a known amount of Amlodipine-d9 (the tracer) is added to a plasma sample containing amlodipine. acs.org The mixture is allowed to reach binding equilibrium. Subsequently, an ultrafiltration device, which contains a semipermeable membrane that retains proteins and protein-bound drugs, is used to separate the free (unbound) drug from the bound drug via centrifugation. acs.org By measuring the concentrations of both amlodipine and Amlodipine-d9 in the protein-free ultrafiltrate, the unbound fraction can be calculated with high precision. The deuterated compound acts as its own internal standard, correcting for any non-specific binding to the apparatus.

| Parameter | Finding | Reference |

| Plasma Protein Binding | ~93% in hypertensive patients | fda.govdrugbank.comfda.gov |

| Plasma Protein Binding | 97.5% - 98% | wikipedia.orgnih.gov |

| Data from ex vivo and in vitro human plasma studies. fda.govwikipedia.orgnih.govdrugbank.comfda.gov |

In Vitro Metabolic Stability Studies in Hepatocytes or Microsomes (non-clinical focus)

Metabolic stability assays are crucial for predicting a drug's hepatic clearance and potential for drug-drug interactions. These non-clinical studies involve incubating the drug with liver preparations, such as hepatocytes or liver microsomes, and monitoring its disappearance over time. srce.hr

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes. srce.hr They are used to assess CYP-mediated metabolism.

Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more physiologically relevant model. srce.hr

In a typical assay, amlodipine is incubated with either human liver microsomes (HLM) or hepatocytes. srce.hrnih.gov At specific time points, aliquots are taken, and the metabolic reaction is stopped. Amlodipine-d9 is then added as an internal standard to each sample before LC-MS/MS analysis. This allows for the precise quantification of the remaining parent drug. From this data, parameters like in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. Studies have shown that amlodipine is extensively metabolized, primarily by the CYP3A4 enzyme, to a main pyridine (B92270) derivative metabolite (M9). nih.govresearchgate.net

| In Vitro System | Key Finding | Reference |

| Human Liver Microsomes (HLM) | Amlodipine is mainly converted to a pyridine derivative (M9). | nih.gov |

| Human Liver Microsomes (HLM) | CYP3A4 is the key enzyme responsible for amlodipine metabolism. CYP3A5 plays little to no role. | nih.gov |

| Rat Hepatocytes | 21 different Phase I and Phase II metabolites were identified. | researchgate.net |

| Rat Liver Microsomes | Amlodipine shows significantly greater metabolic stability compared to nitrendipine. | nih.gov |

| Data from in vitro metabolism studies. nih.govnih.govresearchgate.net |

Application in In Vivo Non-Clinical Pharmacokinetic Research with Amlodipine-d9 (Maleate)

The use of stable isotope-labeled compounds, such as Amlodipine-d9 (maleate), is integral to modern pharmacokinetic (PK) research. While the parent drug, amlodipine, is the subject of the investigation, its deuterated isotopologue serves as an ideal internal standard for bioanalytical quantification, ensuring accuracy and precision. The principles and methodologies described herein apply to the use of Amlodipine-d9 (maleate) in this essential role.

The selection of an appropriate animal model is a critical first step in non-clinical pharmacokinetic research. The choice depends on the specific objectives of the study, such as metabolism, distribution, or toxicity profiling. For amlodipine, several species have been utilized to understand its pharmacokinetic profile before human trials.

Pharmacokinetic studies have been conducted in mice, rats, and dogs to evaluate the absorption, distribution, metabolism, and excretion (ADME) of amlodipine. nih.gov These studies revealed species-specific differences in metabolism and plasma half-life. For instance, the plasma half-life of amlodipine was found to be approximately 11 hours in mice, 3 hours in rats, and 30 hours in dogs, compared to about 35 hours in humans. nih.gov Long-term carcinogenicity studies have also been performed in rats and mice, treating them for up to two years. drugbank.comdaewonpharm.com Mutagenicity studies using amlodipine maleate (B1232345) showed no drug-related effects at the gene or chromosome level. drugbank.com Furthermore, fertility studies in rats treated with amlodipine maleate have been conducted to assess reproductive effects. drugbank.comdaewonpharm.com The selection of these models is often based on their physiological and metabolic similarities to humans, as well as practical considerations like size, cost, and handling. The significant hepatic metabolism of amlodipine in humans makes species with comparable liver enzyme profiles, particularly for CYP3A4, valuable for predictive studies. nih.govfda.govfda.gov

Accurate quantification of amlodipine in biological matrices from animal studies is paramount. This requires robust methods for sample collection and preparation, where Amlodipine-d9 (maleate) would be added as an internal standard to correct for variability during sample processing and analysis.

Blood is the most common biological matrix collected, typically via serial sampling from a cannulated vessel to generate a plasma concentration-time profile. Plasma is separated by centrifugation and stored frozen, often at -70°C, until analysis. researchgate.net

For analysis, a crucial step is the extraction of amlodipine from the complex plasma matrix. Common techniques include:

Solid-Phase Extraction (SPE): This is a widely used method for its efficiency and ability to produce clean extracts. Pre-treated plasma samples, with the internal standard (e.g., Amlodipine-d9) added, are loaded onto an SPE cartridge. nih.govsciex.comresearchgate.net After washing to remove interfering substances, the analyte and internal standard are eluted with an appropriate solvent.

Liquid-Liquid Extraction (LLE): This technique involves extracting the drug from the aqueous plasma sample into an immiscible organic solvent. Various solvents like ethyl acetate (B1210297) have been successfully used for amlodipine extraction. scirp.org

Protein Precipitation (PPT): This is a simpler and faster method where a precipitating agent, such as acetonitrile (B52724) or trichloroacetic acid, is added to the plasma to denature and remove proteins. benthamopenarchives.comnih.gov

Following extraction, the solvent is typically evaporated, and the residue is reconstituted in a solution compatible with the analytical instrument, most commonly a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. scirp.orgthaiscience.info The use of a deuterated internal standard like Amlodipine-d9 is critical in these multi-step processes as it mimics the chemical behavior of the analyte (amlodipine), compensating for any loss during extraction or variability in instrument response. researchgate.netresearchgate.net

Table 1: Summary of Bioanalytical Sample Processing Methods for Amlodipine

| Extraction Method | Internal Standard (IS) Example | Sample Matrix | Key Features | Reference(s) |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Amlodipine-d4 (B587106) | Human Plasma | High recovery and clean extracts; suitable for sensitive LC-MS/MS analysis. | nih.gov, sciex.com, researchgate.net |

| Liquid-Liquid Extraction (LLE) | Gliclazide | Human Plasma | Effective separation from plasma components using organic solvents like ethyl acetate. | scirp.org |

| Protein Precipitation (PPT) | Nifedipine | Human Plasma | Simple, rapid, and economical procedure. | benthamopenarchives.com |

| Protein Precipitation (PPT) | Codeine | Rat Plasma | Method developed for simultaneous estimation with another drug (Atorvastatin). | nih.gov |